molecular formula C15H18FN3O3 B2558630 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034537-44-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2558630
CAS RN: 2034537-44-3
M. Wt: 307.325
InChI Key: CMWVHIJVLFIJCU-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, ethoxy group, fluoro atom, and methoxy group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for instance, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar imidazole ring and the ethoxy, fluoro, and methoxy groups could affect its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Radiolabeled Nonpeptide Angiotensin II Antagonist

The development of radiolabeled, nonpeptide angiotensin II antagonists, specifically [11C]L-159,884, demonstrates the application of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide derivatives in imaging angiotensin II, AT1 receptors. These compounds are potent and selective ligands, prepared by C-11 methylation, for use in medical imaging technologies, such as PET scans, to study cardiovascular functions and disorders (Hamill et al., 1996).

Catalysis and Synthesis

Research on N-heterocyclic carbenes (NHCs), which share a core structural motif with this compound, highlights their efficiency as catalysts in transesterification and acylation reactions. These findings underscore the role of imidazole-based structures in facilitating chemical transformations, particularly in synthesizing esters from alcohols and enol acetates at room temperature with low catalyst loadings, offering pathways for synthesizing ester derivatives efficiently (Grasa et al., 2003).

Fluoroform in Synthesis of N-CF2H Heterocycles

The use of fluoroform as a source of difluorocarbene highlights another aspect of research involving the manipulation of chemical structures related to this compound. This research explores converting various nucleophiles into their difluoromethylated derivatives, demonstrating the versatility and potential of fluoro-compounds in synthetic chemistry, particularly in creating imidazole derivatives under moderate conditions (Thomoson et al., 2014).

Synthesis of Isoindolinone and Isobenzofuranimine Derivatives

Research on the palladium iodide-catalyzed oxidative carbonylation of 2-alkynylbenzamides, closely related to the target molecule, led to the formation of isoindolinone and isobenzofuranimine derivatives. This study showcases the chemical's utility in facilitating complex reactions under specific conditions, leading to valuable compounds for further research and application in material science and organic synthesis (Mancuso et al., 2014).

Future Directions

The study of new imidazole derivatives is an active area of research, given their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its synthesis .

properties

IUPAC Name

3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-21-14-3-2-12(10-13(14)16)15(20)18-5-8-22-9-7-19-6-4-17-11-19/h2-4,6,10-11H,5,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVHIJVLFIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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